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molecular formula C14H13NO4 B8767176 1,5-dimethyl-3-phenyl-1H-pyrrole-2,4-dicarboxylic acid CAS No. 1192717-69-3

1,5-dimethyl-3-phenyl-1H-pyrrole-2,4-dicarboxylic acid

Cat. No. B8767176
M. Wt: 259.26 g/mol
InChI Key: GPMACFSUKMERCE-UHFFFAOYSA-N
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Patent
US08993574B2

Procedure details

A suspension of 1,5-dimethyl-3-phenyl-pyrrole-2,4-dicarboxylic acid (60 g, 0.23 mol) and 2-aminoethanol (300 mL) was heated to 175° C. under a nitrogen atmosphere for 30 min. The mixture was allowed to cool to room temperature, diluted with water (100 mL) and extracted with ethyl acetate (2×100 mL). The combined organic layers were washed successively with water (3×100 mL) and brine (2×100 mL), dried over anhydrous sodium sulfate and concentrated in vacuo at a temperature below 40° C. to afford the crude product. Flash column chromatography over neutral alumina using 5% ethyl acetate in petroleum ether as eluent afforded 1,2-dimethyl-4-phenyl-pyrrole (30.5 g, 78%) as a white solid.
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
[Compound]
Name
petroleum ether
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[C:6]([CH3:7])=[C:5](C(O)=O)[C:4]([C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=2)=[C:3]1C(O)=O.NCCO>O>[CH3:1][N:2]1[CH:3]=[C:4]([C:11]2[CH:12]=[CH:13][CH:14]=[CH:15][CH:16]=2)[CH:5]=[C:6]1[CH3:7]

Inputs

Step One
Name
Quantity
60 g
Type
reactant
Smiles
CN1C(=C(C(=C1C)C(=O)O)C1=CC=CC=C1)C(=O)O
Name
Quantity
300 mL
Type
reactant
Smiles
NCCO
Step Two
Name
Quantity
100 mL
Type
solvent
Smiles
O
Step Three
Name
petroleum ether
Quantity
0 (± 1) mol
Type
solvent
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
175 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (2×100 mL)
WASH
Type
WASH
Details
The combined organic layers were washed successively with water (3×100 mL) and brine (2×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo at a temperature below 40° C.
CUSTOM
Type
CUSTOM
Details
to afford the crude product

Outcomes

Product
Name
Type
product
Smiles
CN1C(=CC(=C1)C1=CC=CC=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 30.5 g
YIELD: PERCENTYIELD 78%
YIELD: CALCULATEDPERCENTYIELD 77.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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